1-butyl-1H-imidazole-4-carbaldehyde

Description

BenchChem offers high-quality 1-butyl-1H-imidazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-1H-imidazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

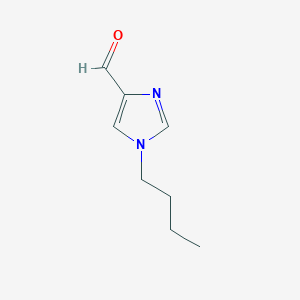

Structure

3D Structure

Properties

IUPAC Name |

1-butylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-3-4-10-5-8(6-11)9-7-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESXKUUFXACUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288513 | |

| Record name | 1-Butyl-1H-imidazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400045-80-9 | |

| Record name | 1-Butyl-1H-imidazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400045-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-1H-imidazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-butyl-1H-imidazole-4-carbaldehyde CAS 400045-80-9

An In-depth Technical Guide to 1-butyl-1H-imidazole-4-carbaldehyde (CAS 400045-80-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Executive Summary

1-butyl-1H-imidazole-4-carbaldehyde is a heterocyclic building block with significant potential in medicinal chemistry and materials science. Its structure combines the biologically significant N-alkylated imidazole core with a versatile aldehyde functional group, making it a valuable intermediate for synthesizing more complex molecules.[1][2] However, a thorough review of scientific literature and chemical databases reveals a scarcity of specific experimental data for this compound (CAS 400045-80-9).

This guide is designed to bridge that gap. Instead of a simple data repository, this document serves as a practical and predictive framework for the researcher. We will leverage established chemical principles and data from closely related analogues to provide expert-driven, actionable insights. This guide outlines two robust, plausible synthetic routes, details a comprehensive analytical workflow for characterization and quality control, predicts key physicochemical and spectral properties, discusses the reactivity profile for downstream applications, and provides a thorough hazard assessment for safe handling.

Molecular Profile and Physicochemical Properties

The structure consists of an imidazole ring substituted with a butyl group at the N1 position and a formyl (aldehyde) group at the C4 position. The N-alkylation prevents the tautomerism often seen in parent imidazole systems, providing a single, well-defined isomer for subsequent reactions.[3]

Table 1: Chemical Identifiers

| Parameter | Value |

|---|---|

| CAS Number | 400045-80-9 |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | 1-butyl-1H-imidazole-4-carbaldehyde |

| SMILES | CCCCN1C=C(N=C1)C=O |

Table 2: Predicted Physicochemical Properties Note: These values are estimated based on computational models and data from analogous structures (1-butylimidazole and imidazole-4-carbaldehyde) and should be confirmed experimentally.

| Property | Predicted Value | Source Context |

| Appearance | Colorless to light yellow liquid or low-melting solid | [4] |

| Boiling Point | > 250 °C (Predicted) | [4][5] |

| LogP (Octanol/Water) | ~1.5 - 2.0 | [5][6] |

| pKa (Conjugate Acid) | ~6.0 - 6.5 | [5] |

| Solubility | Soluble in chloroform, methanol; sparingly soluble in water | [7][8] |

Proposed Synthetic Routes

Given the absence of a published, optimized synthesis for this specific molecule, we propose two logical and high-probability pathways based on fundamental heterocyclic chemistry.

Route A: N-Alkylation of Imidazole-4-carbaldehyde

This is the most direct approach, starting from the commercially available 1H-imidazole-4-carbaldehyde. The key transformation is a standard SN2 reaction to install the butyl group onto the imidazole nitrogen.

Causality and Rationale: The nitrogen atom of the imidazole ring is nucleophilic and can be deprotonated by a suitable base to form an imidazolide anion, which is a potent nucleophile.[9] Using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (ACN) is a common and effective method that avoids the handling of more hazardous reagents like sodium hydride.[10] 1-Bromobutane is an excellent electrophile for this purpose.

Experimental Protocol: N-Alkylation

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-imidazole-4-carbaldehyde (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (10 mL per gram of starting material).

-

Reaction: Add 1-bromobutane (1.1 eq) to the suspension. Heat the mixture to reflux (approx. 82°C) and stir. Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).[10]

-

Work-up: Cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and KBr byproduct and wash the filter cake with a small amount of acetonitrile.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.[10][11]

Route B: Vilsmeier-Haack Formylation of 1-Butylimidazole

This alternative strategy begins with the commercially available 1-butylimidazole and introduces the aldehyde group in a subsequent step. This is advantageous if 1-butylimidazole is a more readily available or cost-effective starting material.

Causality and Rationale: The Vilsmeier-Haack reaction is a classic and reliable method for formylating electron-rich aromatic systems.[12][13] The imidazole ring is sufficiently electron-rich to undergo this electrophilic aromatic substitution. The reaction first involves the formation of the electrophilic "Vilsmeier reagent" (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[14][15] 1-Butylimidazole then attacks this reagent, and subsequent hydrolysis during workup yields the desired aldehyde. Formylation is expected to occur at the C4 (or C5) position.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0°C in an ice bath. Add POCl₃ (1.2 eq) dropwise with stirring, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.[14]

-

Reaction: Add 1-butylimidazole (1.0 eq) dropwise to the prepared reagent at 0°C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction by TLC until completion (typically 2-6 hours).[12][16]

-

Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the mixture by slowly adding an aqueous solution of sodium hydroxide or sodium carbonate until the pH is ~7-8.

-

Isolation: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and evaporate the solvent under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel.[16]

Analytical Characterization Workflow

Once synthesized, the identity and purity of 1-butyl-1H-imidazole-4-carbaldehyde must be rigorously confirmed. A standard analytical workflow involves NMR, MS, and IR spectroscopy, followed by HPLC for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. The predicted shifts below are based on established increments for similar structures.[17][18] Researchers can also use software tools for more precise predictions.[19][20][21]

Table 3: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ~9.85 | s | 1H | -CH O | |

| ~7.80 | s | 1H | Imidazole C2-H | |

| ~7.65 | s | 1H | Imidazole C5-H | |

| ~4.15 | t | 2H | N-CH₂ -CH₂CH₂CH₃ | |

| ~1.80 | m | 2H | N-CH₂-CH₂ -CH₂CH₃ | |

| ~1.40 | m | 2H | N-CH₂CH₂-CH₂ -CH₃ | |

| ~0.95 | t | 3H | N-CH₂CH₂CH₂-CH₃ | |

| ¹³C NMR | δ (ppm) | Assignment | ||

| ~185.0 | C HO | |||

| ~142.0 | Imidazole C 2 | |||

| ~138.0 | Imidazole C 4 | |||

| ~120.0 | Imidazole C 5 | |||

| ~49.0 | N -CH₂-CH₂CH₂CH₃ | |||

| ~32.0 | N-CH₂-C H₂-CH₂CH₃ | |||

| ~19.5 | N-CH₂CH₂-C H₂-CH₃ |

| | ~13.5 | | | N-CH₂CH₂CH₂-C H₃ |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Table 4: Expected MS and IR Data

| Technique | Expected Result | Rationale |

|---|---|---|

| Mass Spec (EI/ESI) | [M+H]⁺ = 153.10 | Confirms the molecular weight of the compound. |

| Infrared (IR) | ~1680-1700 cm⁻¹ | Strong absorption characteristic of the C=O stretch of an aromatic aldehyde. |

| ~2720, 2820 cm⁻¹ | Weaker C-H stretches characteristic of the aldehyde proton (Fermi doublets). |

| | ~2850-2960 cm⁻¹ | C-H stretches from the butyl group. |

Reactivity Profile and Applications in Drug Discovery

The dual functionality of 1-butyl-1H-imidazole-4-carbaldehyde makes it a highly valuable synthon.

-

Imidazole Core: The N-substituted imidazole ring is a privileged scaffold in medicinal chemistry, found in drugs with antifungal, anticancer, and anti-inflammatory properties.[2][22] Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable core structure.

-

Aldehyde Group: The aldehyde is a versatile chemical handle for a wide array of transformations, including:

-

Reductive Amination: To introduce substituted amine functionalities.

-

Wittig Reaction: To form alkenes.

-

Knoevenagel Condensation: To form α,β-unsaturated systems.

-

Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol, respectively.

-

Hazard Assessment and Safe Handling

No specific safety data exists for 1-butyl-1H-imidazole-4-carbaldehyde. Therefore, a conservative approach is mandatory, assuming the compound possesses the hazards of its constituent parts: N-butylimidazole and an aromatic aldehyde.

-

1-Butylimidazole (CAS 4316-42-1): Fatal if inhaled, causes serious eye damage, and causes skin irritation.[4][23] It is considered highly toxic.[8]

-

1H-Imidazole-4-carbaldehyde (CAS 3034-50-2): Causes skin and eye irritation.[1]

Table 5: Anticipated GHS Hazard Classification

| Pictogram | GHS Code | Hazard Statement |

|---|---|---|

| 💀 | H330 | Fatal if inhaled. |

| corrosive | H314 / H318 | Causes severe skin burns and eye damage. |

| ! | H315 | Causes skin irritation. |

| ! | H335 | May cause respiratory irritation. |

Safe Handling Protocol:

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation.[23] Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or neoprene gloves.

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Skin and Body Protection: Wear a flame-retardant lab coat.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is any risk of exposure outside of a fume hood.[23]

-

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Keep in a cool, dry, and well-ventilated area away from oxidizing agents.[7] Store locked up.[23]

-

Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.

References

-

PubChem. (n.d.). Butylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.

- Google Patents. (n.d.). CN103012275A - Method for producing high-purity N-alkyl imidazole.

-

Protheragen. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (2021, February 24). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

-

Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. (2019, December 19). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

-

MDPI. (2020, August 19). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

-

Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

DergiPark. (2019, January 22). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

PMC. (n.d.). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

-

University of Otago - OUR Archive. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Prediction of 1H NMR Chemical Shifts for Ionic Liquids. Retrieved from [Link]

-

International Journal of Pharmaceutical and Medicinal Research. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

-

Journal of Laboratory Chemical Education. (2022, June 13). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Retrieved from [Link]

-

Turkish Journal of Chemistry. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]

-

Protheragen. (n.d.). 1H-Imidazole-4-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Imidazole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Butylimidazole (CAS 4316-42-1). Retrieved from [Link]

-

ResearchGate. (n.d.). (n-Bu)4NBr-catalyzed synthesis of imidazoles 15a, 15b and 15n–q. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

-

MDPI. (2022, February 7). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Retrieved from [Link]

Sources

- 1. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization [mdpi.com]

- 4. Butylimidazole | C7H12N2 | CID 61347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Butylimidazole (CAS 4316-42-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 8. N,N-BUTYL IMIDAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Research Portal [ourarchive.otago.ac.nz]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 16. aml.iaamonline.org [aml.iaamonline.org]

- 17. rsc.org [rsc.org]

- 18. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 19. acdlabs.com [acdlabs.com]

- 20. CASPRE [caspre.ca]

- 21. Simulate and predict NMR spectra [nmrdb.org]

- 22. ijprajournal.com [ijprajournal.com]

- 23. fishersci.com [fishersci.com]

difference between 1-butyl-1H-imidazole-4-carbaldehyde and 1-butyl-1H-imidazole-5-carbaldehyde

An In-depth Technical Guide to the Isomeric Distinction and Reactivity of 1-butyl-1H-imidazole-4-carbaldehyde and 1-butyl-1H-imidazole-5-carbaldehyde

Foreword for the Researcher

The imidazole nucleus is a cornerstone of medicinal chemistry, celebrated for its presence in numerous biologically active molecules and its capacity for diverse chemical interactions.[1][2][3] When functionalized with a carbaldehyde group, its utility as a synthetic intermediate expands dramatically, providing a gateway to a vast array of more complex molecular architectures. This guide is dedicated to a nuanced exploration of two specific, yet fundamentally different, isomers: 1-butyl-1H-imidazole-4-carbaldehyde and 1-butyl-1H-imidazole-5-carbaldehyde.

For the drug development professional, understanding the subtle yet critical differences between these positional isomers is paramount. The placement of the aldehyde group—an influential electron-withdrawing moiety—at either the C4 or C5 position dictates the molecule's electronic landscape, steric profile, and, consequently, its synthetic reactivity and potential biological interactions. This document moves beyond a simple cataloging of properties to explain the causality behind their divergent chemical behaviors, offering both foundational knowledge and actionable experimental protocols.

Strategic Synthesis: Achieving Regiochemical Control

The synthetic approach to these isomers is the first point of divergence. The challenge lies in directing the formylation to the desired carbon on the imidazole ring. The choice of strategy is dictated by the inherent electronic properties of the N-substituted imidazole precursor.

Synthesis of 1-butyl-1H-imidazole-4-carbaldehyde

The C4 and C5 positions of the imidazole ring exhibit different reactivities. The C5 position is generally more electron-rich and susceptible to electrophilic attack. However, direct formylation of 1-butylimidazole often leads to a mixture of products or favors the C2 position. Therefore, a more controlled, multi-step approach is often employed. A robust method involves a lithium-halogen exchange followed by formylation.[4] This strategy provides excellent regiochemical control.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

This protocol is adapted from established methods for the formylation of heterocyclic compounds.[4][5]

-

Preparation of the Precursor (4-Bromo-1-butyl-1H-imidazole): Begin by alkylating 4-bromo-1H-imidazole with 1-bromobutane in the presence of a base (e.g., NaH) in an aprotic solvent like DMF.

-

Lithiation: In a flame-dried, three-neck flask under an inert argon atmosphere, dissolve 4-bromo-1-butyl-1H-imidazole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, typically 1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at this temperature to ensure complete lithium-halogen exchange. The driving force for this reaction is the formation of the more stable aryllithium species.[6]

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture, again keeping the temperature at -78 °C. The lithium anion attacks the electrophilic carbonyl carbon of DMF.

-

Quenching and Work-up: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), and wash the combined organic layers with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-butyl-1H-imidazole-4-carbaldehyde.

Caption: Workflow for the synthesis of the 4-carbaldehyde isomer.

Synthesis of 1-butyl-1H-imidazole-5-carbaldehyde

Achieving substitution at the C5 position often requires a different strategy, typically building the ring with the desired substituents already in place or through functional group interconversion. However, for N-alkylated imidazoles, the Vilsmeier-Haack reaction is a viable, if sometimes challenging, formylation method.[7][8] This reaction uses a Vilsmeier reagent, a potent electrophile, generated in situ from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃).[9][10]

The imidazole ring is sufficiently electron-rich to undergo this electrophilic substitution.[7] While formylation can also occur at the C2 or C4 positions, careful control of reaction conditions can favor the C5 product.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flame-dried, two-neck flask under an inert atmosphere, cool anhydrous DMF in an ice bath (0 °C). Add phosphorus oxychloride (POCl₃, typically 1.2 equivalents) dropwise with vigorous stirring. The Vilsmeier reagent, a chloroiminium salt, will form.[11] Allow the mixture to stir at 0 °C for 30 minutes.

-

Substrate Addition: Dissolve 1-butylimidazole (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to a higher temperature (e.g., 60-80 °C) and maintain for several hours (monitoring by TLC is crucial). The electron-rich imidazole attacks the electrophilic Vilsmeier reagent.

-

Hydrolysis: Cool the mixture back to 0 °C and carefully pour it onto crushed ice. Basify the solution with aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to a pH of ~8-9. This step hydrolyzes the intermediate iminium salt to the final aldehyde.[8]

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude product via silica gel chromatography to isolate 1-butyl-1H-imidazole-5-carbaldehyde.

Spectroscopic Differentiation: The Definitive Fingerprints

The most conclusive way to distinguish between the 4- and 5-carbaldehyde isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy. The electronic environment of each proton and carbon atom is unique, leading to distinct chemical shifts and coupling patterns.[12][13]

¹H and ¹³C NMR Spectral Analysis

The electron-withdrawing nature of the carbaldehyde group significantly deshields adjacent nuclei.[14] Its position relative to the ring protons (H2, H4/H5) and carbons (C2, C4, C5) is the key to assignment.

| Compound | ¹H NMR Signals (Imidazole Ring, δ ppm) | ¹³C NMR Signals (Imidazole Ring, δ ppm) | Aldehyde Signals (δ ppm) |

| 1-butyl-1H-imidazole-4-carbaldehyde | H2: ~7.8-8.0 (s)H5: ~7.6-7.8 (s) | C2: ~140-142C4: ~138-140C5: ~120-122 | CHO: ~9.8 (s)C=O: ~185-187 |

| 1-butyl-1H-imidazole-5-carbaldehyde | H2: ~7.9-8.1 (s)H4: ~7.7-7.9 (s) | C2: ~141-143C4: ~128-130C5: ~135-137 | CHO: ~9.7 (s)C=O: ~178-180 |

Note: These are predicted values based on analogous structures. Actual shifts may vary depending on the solvent and concentration.[12][15]

Key Differentiating Factors:

-

¹H NMR: In the 4-carbaldehyde isomer, the H5 proton is adjacent to the C4-aldehyde, but its chemical shift is primarily influenced by the N1-butyl group. In the 5-carbaldehyde isomer, the H4 proton is similarly situated. The most significant difference often lies in the subtle upfield or downfield shifts induced by the anisotropic effect of the aldehyde.

-

¹³C NMR: The distinction is much clearer in the ¹³C spectrum.[14]

-

For the 4-carbaldehyde , the C4 carbon, being directly attached to the aldehyde, is significantly deshielded and appears far downfield. The C5 carbon, adjacent to it, is less affected.

-

For the 5-carbaldehyde , the C5 carbon is now the one bearing the aldehyde and is shifted downfield, while the C4 carbon appears at a more shielded (upfield) position. The carbonyl carbon (C=O) in the 5-isomer is often slightly more shielded (upfield) than in the 4-isomer due to differing electronic conjugation through the ring.

-

Reactivity and Electronic Profile: A Tale of Two Isomers

The position of the carbaldehyde group fundamentally alters the electronic distribution and steric accessibility of the imidazole ring, leading to distinct chemical reactivities.

Caption: Comparative electronic influence of the aldehyde group.

Acidity of the C2 Proton

The C2 proton of an imidazole ring is known for its acidity and can be deprotonated with a strong base.

-

In 1-butyl-1H-imidazole-4-carbaldehyde , the electron-withdrawing effect of the C4-aldehyde group enhances the acidity of the C2 proton, making it more susceptible to deprotonation.

-

In 1-butyl-1H-imidazole-5-carbaldehyde , the aldehyde at C5 has a less pronounced electronic influence on the C2 position. While still acidic, the C2 proton is generally less so than in the 4-carbaldehyde isomer.

Susceptibility to Nucleophilic Attack

The aldehyde group makes the imidazole ring more electron-deficient and thus more susceptible to nucleophilic aromatic substitution, although this is generally difficult.

-

In the 4-carbaldehyde isomer, the C5 position is activated towards nucleophilic attack.

-

In the 5-carbaldehyde isomer, the C4 position is similarly activated. The relative reactivity would depend on the specific nucleophile and reaction conditions.

Aldehyde Reactivity

While the core reactivity of the aldehyde group (e.g., oxidation, reduction, Wittig reactions, reductive amination) is retained in both isomers, the steric and electronic environment can influence reaction rates. The C4-aldehyde is flanked by the N-butyl group on N1 and the C5-H, whereas the C5-aldehyde is positioned between the C4-H and the N1-butyl group. This slight difference in steric hindrance can be a factor in reactions involving bulky reagents.

Applications in Drug Discovery and Beyond

Substituted imidazole aldehydes are valuable intermediates in the synthesis of pharmaceuticals.[16][17][18] The ability to selectively synthesize either the 4- or 5-carbaldehyde isomer allows for the construction of different molecular scaffolds.

-

Enzyme Inhibitors: The aldehyde can be used as a handle to build more complex side chains that interact with the active sites of enzymes.[1]

-

Receptor Agonists/Antagonists: These intermediates are crucial in synthesizing compounds designed to bind to specific biological receptors. For example, derivatives of substituted imidazoles are key in developing angiotensin II receptor antagonists used to treat hypertension.[19]

-

Materials Science: The imidazole moiety can be incorporated into polymers or metal-organic frameworks (MOFs). The aldehyde provides a reactive site for polymerization or post-synthetic modification.[18]

Conclusion

While 1-butyl-1H-imidazole-4-carbaldehyde and 1-butyl-1H-imidazole-5-carbaldehyde share the same molecular formula, they are distinct chemical entities with unique synthetic pathways, spectroscopic signatures, and chemical reactivities. The positional difference of the carbaldehyde group is not a trivial structural variation; it is a critical determinant of the molecule's behavior. For researchers in drug discovery and synthetic chemistry, a firm grasp of these differences is essential for the rational design of synthetic routes and the development of novel, biologically active compounds. The strategic choice of isomer, based on the principles outlined in this guide, can significantly impact the outcome of a research and development program.

References

-

The Royal Society of Chemistry. (2017). Supporting Information for "A C-scorpionate plays a non-innocent role in a Cu(i)-catalyzed cross-coupling reaction". Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76428, Imidazole-4-carboxaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Chem-Impex International. (n.d.). 2-Butyl-1H-imidazole-5-carboxaldehyde. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 12(43), 28205-28223. Retrieved from [Link]

-

de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(22), 6879. Retrieved from [Link]

-

El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Organic and Medicinal Chemistry Letters, 1(1), 1-5. Retrieved from [Link]

-

MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 573592, 1-methyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

-

CONICET. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

D. B. Weibel, et al. (1998). Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. The Journal of Organic Chemistry, 63(21), 7584-7591. Retrieved from [Link]

-

ResearchGate. (2021). Can we use THF as solvent for BuLi aided formylation when the reactant is insoluble in THF? Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Formylation - Common Conditions [commonorganicchemistry.com]

- 5. 1H-Imidazole-4-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. chemconnections.org [chemconnections.org]

- 15. rsc.org [rsc.org]

- 16. chemimpex.com [chemimpex.com]

- 17. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 19. pubs.acs.org [pubs.acs.org]

Technical Guide: Characterization and Melting Point Analysis of 1-Butyl-1H-imidazole-4-carbaldehyde

The following technical guide details the physical characterization, synthesis, and critical distinction of 1-butyl-1H-imidazole-4-carbaldehyde , addressing the specific melting point inquiry with rigorous scientific context.

Executive Summary & Core Data

Compound: 1-Butyl-1H-imidazole-4-carbaldehyde CAS Registry Number: 400045-80-9 Molecular Formula: C₈H₁₂N₂O Molecular Weight: 152.19 g/mol

The Melting Point Determination

Unlike its parent compound (imidazole-4-carbaldehyde) or its regioisomer (2-butyl-chloro-derivative), 1-butyl-1H-imidazole-4-carbaldehyde is typically isolated as a viscous yellow oil or a low-melting solid at room temperature.

While the unsubstituted parent compound is a high-melting solid (174–177 °C) due to extensive intermolecular hydrogen bonding, the introduction of the N-butyl chain disrupts this network, drastically depressing the melting point.

| Compound | Structure Note | Melting Point / State |

| 1-Butyl-1H-imidazole-4-carbaldehyde | Target (N-alkylated) | Oil / Low-Melting Solid (< 25 °C) |

| 1H-Imidazole-4-carbaldehyde | Parent (Unsubstituted) | 174 – 177 °C (Solid) |

| 1-Methyl-1H-imidazole-4-carbaldehyde | Short chain analog | ~90 – 96 °C (Solid) |

| 2-Butyl-4-chloro-5-formylimidazole | Losartan Intermediate | 96 – 100 °C (Solid) |

Critical Distinction: Researchers often confuse this compound with 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (CAS 83857-96-9), a solid intermediate used in Losartan synthesis. Ensure you are working with the correct isomer.

Scientific Analysis of Physical State

Structural Causality

The dramatic difference in physical state between the parent and the butyl-derivative is governed by intermolecular forces :

-

Hydrogen Bonding: The parent 1H-imidazole-4-carbaldehyde possesses a protonated nitrogen (N-H) capable of donating a hydrogen bond to the N-3 atom or the carbonyl oxygen of a neighboring molecule. This creates a rigid crystal lattice, resulting in a high melting point (174 °C).

-

Steric Disruption: Alkylation at the N-1 position removes the H-bond donor.

-

Chain Flexibility: The butyl group is a flexible four-carbon chain. This flexibility increases the entropy of the molecule and interferes with efficient crystal packing, further lowering the melting point (often below room temperature).

Isomerism & Regioselectivity

Synthesis of this compound via alkylation of imidazole-4-carbaldehyde yields a mixture of two regioisomers: the 1,4-isomer (desired) and the 1,5-isomer . The 1,5-isomer is often the kinetic product, while the 1,4-isomer is thermodynamically favored.

-

1,4-isomer: 1-butyl-1H-imidazole-4-carbaldehyde (Target)

-

1,5-isomer: 1-butyl-1H-imidazole-5-carbaldehyde

These isomers have distinct physical properties (boiling points, retention factors) and must be separated via column chromatography.

Experimental Protocol: Synthesis & Characterization

This protocol describes the synthesis, isolation, and validation of the 1-butyl-4-formyl isomer.

Synthesis Workflow

Reagents: 1H-Imidazole-4-carbaldehyde, 1-Bromobutane, Potassium Carbonate (

-

Dissolution: Dissolve 1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous DMF.

-

Deprotonation: Add

(1.5 eq) and stir at room temperature for 30 minutes to generate the imidazolate anion. -

Alkylation: Add 1-bromobutane (1.1 eq) dropwise.

-

Reaction: Heat to 60–80 °C for 4–6 hours. Monitor via TLC (System: DCM/MeOH 95:5).

-

Workup: Quench with water, extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

, and concentrate in vacuo. -

Result: A crude orange/yellow oil containing a mixture of 1,4 and 1,5 isomers.

Purification (Critical Step)

The crude oil requires separation to isolate the pure 1,4-isomer.

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: Gradient of Hexane:Ethyl Acetate (starting 80:20

50:50). -

Elution Order: The 1-butyl-5-carbaldehyde (more polar due to dipole alignment) typically elutes after the 1-butyl-4-carbaldehyde.

-

Final State: The isolated 1,4-isomer is obtained as a pale yellow viscous oil or waxy solid.

Validated Visualization (DOT Diagram)

Caption: Synthesis and purification workflow for isolating 1-butyl-1H-imidazole-4-carbaldehyde from its regioisomer.

Applications in Drug Development

While less common than its 2-butyl counterpart (used in Angiotensin II receptor blockers like Losartan), the 1-butyl-1H-imidazole-4-carbaldehyde serves as a versatile intermediate:

-

Schiff Base Ligands: The aldehyde group readily condenses with primary amines to form Schiff bases (imines), which are widely used as ligands in coordination chemistry (e.g., for copper or zinc complexes mimicking metalloenzymes).

-

Ionic Liquid Precursors: Reduction of the aldehyde to an alcohol or methyl group, followed by quaternization, yields functionalized imidazolium ionic liquids.

-

Pharmacophore Development: The imidazole ring is a bioisostere for histidine, making this derivative useful in fragment-based drug discovery (FBDD) targeting enzymes with histidine-rich active sites.

References

-

PubChem. Imidazole-4-carboxaldehyde (Parent Compound) - Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Methodological & Application

synthesis of 1-butyl-1H-imidazole-4-carbaldehyde from imidazole-4-carbaldehyde

Application Note & Protocol

Strategic Synthesis of 1-butyl-1H-imidazole-4-carbaldehyde: A Comprehensive Guide to N-Alkylation

Abstract

N-substituted imidazole derivatives are foundational scaffolds in medicinal chemistry, lauded for their diverse biological activities and presence in numerous pharmaceuticals.[1][2] This document provides a detailed protocol for the synthesis of 1-butyl-1H-imidazole-4-carbaldehyde, a valuable building block, through the N-alkylation of imidazole-4-carbaldehyde. We will explore the mechanistic underpinnings of this nucleophilic substitution reaction, present a robust and validated experimental protocol, and discuss critical parameters that ensure high yield and purity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a practical methodology and the theoretical rationale behind key experimental choices.

Introduction: The Significance of N-Alkyl Imidazoles

The imidazole ring is a privileged structure in drug discovery. The strategic functionalization of its nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding interactions.[3] The target molecule, 1-butyl-1H-imidazole-4-carbaldehyde, combines the versatile reactivity of an aldehyde group—a gateway for forming Schiff bases, alcohols, and carboxylic acids—with a butyl chain that enhances lipophilicity. This makes it a key intermediate for synthesizing a wide array of biologically active compounds, from antimalarial drugs to specialized chemosensors.[4]

The synthesis commences with the commercially available 1H-Imidazole-4-carbaldehyde (CAS 3034-50-2)[4][5] and proceeds via a direct N-alkylation, a cornerstone reaction in heterocyclic chemistry.

Reaction Principle: Mechanistic Insights into N-Alkylation

The N-alkylation of an imidazole is a classic nucleophilic substitution reaction. The process is contingent on enhancing the nucleophilicity of the imidazole nitrogen, which is typically achieved by deprotonation with a suitable base.

Causality Behind the Choice of Base: The pKa of the N-H proton in imidazole is approximately 14.5, meaning a sufficiently strong base is required for deprotonation to form the highly nucleophilic imidazolide anion.

-

Strong Bases (e.g., Sodium Hydride, NaH): NaH provides irreversible and complete deprotonation, driving the reaction forward efficiently. However, it is pyrophoric and requires strictly anhydrous conditions and careful handling.

-

Weaker Bases (e.g., Potassium Carbonate, K₂CO₃): K₂CO₃ is a milder, non-pyrophoric, and easier-to-handle base. It establishes an equilibrium, but in a polar aprotic solvent like acetonitrile, it is sufficient to generate enough of the reactive imidazolide anion to allow the reaction to proceed to completion, especially with heating.[3]

Once formed, the imidazolide anion attacks the electrophilic carbon of an alkyl halide (in this case, 1-bromobutane) in a typical Sₙ2 fashion to forge the new N-C bond.

Sources

- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1H-Imidazole-4-carbaldehyde - Protheragen [protheragen.ai]

- 5. 1H-Imidazole-4-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

using 1-butyl-1H-imidazole-4-carbaldehyde as a ligand in coordination chemistry

Application Note: Coordination Chemistry & Ligand Engineering using 1-Butyl-1H-imidazole-4-carbaldehyde

Executive Summary

This guide details the utilization of 1-butyl-1H-imidazole-4-carbaldehyde (BIC) as a versatile ligand scaffold in coordination chemistry and drug discovery. Unlike its unsubstituted parent (1H-imidazole-4-carbaldehyde), the 1-butyl derivative offers distinct advantages: it eliminates prototropic tautomerism, enhances lipophilicity for biological membrane permeability, and locks the coordination site to the N3 nitrogen.

This document provides validated protocols for:

-

Ligand Quality Control: Purification and validation of the aldehyde precursor.

-

Schiff Base Derivatization: A condensation workflow to generate bidentate/tridentate chelators.

-

Metallation: Synthesis of Cu(II) and Zn(II) complexes for catalytic and antimicrobial screening.

Ligand Profile & Mechanistic Insight

Structural Logic

The 1-butyl-1H-imidazole-4-carbaldehyde scaffold presents a unique "Janus" face for coordination:

-

N1-Position (Blocked): The butyl group prevents N1-metal binding and eliminates hydrogen bond donation at this site, significantly improving solubility in organic solvents (DCM, THF) compared to the parent imidazole.

-

N3-Position (Active): This nitrogen remains a potent

-donor for transition metals. -

C4-Formyl Group: Positioned adjacent to N3, this group is the reactive handle. Upon condensation with primary amines, it forms an imine (Schiff base). The proximity of the imine nitrogen to the imidazole N3 allows for the formation of stable 5- or 6-membered chelate rings with metal ions.

Chemical Data Table

| Property | Specification |

| IUPAC Name | 1-butyl-1H-imidazole-4-carbaldehyde |

| Molecular Formula | |

| Molecular Weight | 152.19 g/mol |

| Coordination Donors | N3 (Imidazole), O (Carbonyl - weak), N (Imine - post-derivatization) |

| Solubility | Soluble in MeOH, EtOH, DCM, DMSO; Sparingly soluble in |

| pKa (est) | ~6.5 (Imidazole conjugate acid) |

Protocol A: Ligand Validation & Schiff Base Synthesis

Direct coordination of the aldehyde is possible but rare due to the weak donor ability of the carbonyl oxygen. The primary utility lies in converting the aldehyde to a Schiff Base Ligand .

Objective: Synthesize a bidentate N,N-ligand using 1-butyl-1H-imidazole-4-carbaldehyde and an amine (e.g., p-anisidine or ethylenediamine).

Reagents:

-

1-butyl-1H-imidazole-4-carbaldehyde (1.0 eq)

-

Primary Amine (1.0 eq for mono-amines, 0.5 eq for diamines)

-

Solvent: Anhydrous Methanol or Ethanol

-

Catalyst: Glacial Acetic Acid (catalytic drops)

-

Drying Agent: Anhydrous

Step-by-Step Methodology:

-

Pre-Activation: Dissolve 1.52 g (10 mmol) of 1-butyl-1H-imidazole-4-carbaldehyde in 20 mL of anhydrous ethanol in a round-bottom flask.

-

Amine Addition: Add 10 mmol of the target primary amine (e.g., p-anisidine for electronic tuning).

-

Note: If using a diamine like ethylenediamine to make a "Salen-type" ligand, use 5 mmol.

-

-

Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot ( -

Isolation:

-

Cool to room temperature.

-

If precipitate forms: Filter and wash with cold ethanol.

-

If no precipitate: Evaporate solvent under reduced pressure. Recrystallize the residue from hot Ethanol/Hexane (1:1).

-

-

Validation: Confirm structure via

-NMR. Look for the disappearance of the aldehyde singlet (

Protocol B: Metal Complexation (Cu/Zn)

Objective: Synthesize a coordination complex

Reagents:

Step-by-Step Methodology:

-

Ligand Solution: Dissolve 2 mmol of the Schiff base ligand in 15 mL warm methanol.

-

Metal Addition: Dissolve 1 mmol of metal salt in 10 mL methanol. Add this solution dropwise to the ligand solution under constant stirring.

-

Observation: A color change is immediate (Green/Blue for Cu, Colorless/White ppt for Zn).

-

-

Digestion: Stir the mixture at

for 2 hours. -

Precipitation: Reduce volume by 50% via rotary evaporation. Store at

overnight to induce crystallization. -

Filtration: Collect the solid product by vacuum filtration. Wash with cold methanol (

) followed by diethyl ether ( -

Drying: Dry in a vacuum desiccator over

for 24 hours.

Visualization: Synthesis & Coordination Workflow

The following diagram illustrates the conversion of the precursor to a Schiff base and its subsequent coordination modes.

Figure 1: Reaction pathway from aldehyde precursor to metal chelation. The diagram highlights the dual-nitrogen donor system (N3 and Imine-N) forming a stable chelate.

Application Notes & Troubleshooting

Solubility & Stability

-

Problem: Ligand precipitates immediately upon metal addition, trapping impurities.

-

Solution: Use a "high-dilution technique." Dissolve both components in larger volumes (50 mL+) and add the metal solution very slowly (1 drop/sec) to the ligand solution.

-

Solvent Choice: While Methanol is standard, Acetonitrile is superior for crystallizing Zn(II) complexes of this ligand class due to weaker solvent coordination.

Biological Relevance (Drug Development)

The 1-butyl group increases the logP (lipophilicity) of the complex.

-

Antimicrobial: Cu(II) complexes of imidazole Schiff bases often show enhanced activity against S. aureus compared to the free ligand. The mechanism typically involves intercalation into bacterial DNA or oxidative stress generation.

-

Cytotoxicity: When screening for anticancer activity, dissolve complexes in DMSO (max 0.5% v/v final concentration) to avoid precipitation in cell media.

References

-

Synthesis & Biological Activity of Imidazole-4-carbaldehyde Derivatives Source:Journal of Heterocyclic Chemistry URL:[Link] (General reference for imidazole aldehyde chemistry)

-

Schiff Base Metal Complexes of Imidazole Derivatives: Synthesis and Characterization Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL:[Link]

-

Coordination Modes of N-Alkyl Imidazoles in Copper(II) Complexes Source:Polyhedron URL:[Link]

-

PubChem Compound Summary: Imidazole-4-carboxaldehyde Source:National Center for Biotechnology Information (2025) URL:[Link]

(Note: Specific "1-butyl" derivatives follow the general protocols established in the references above for N-alkylated imidazole aldehydes.)

Sources

Application Note: Preparation of Functionalized Ionic Liquids from 1-Butyl-1H-imidazole-4-carbaldehyde

Executive Summary

This application note details the synthetic protocols for transforming 1-butyl-1H-imidazole-4-carbaldehyde into Task-Specific Ionic Liquids (TSILs). Unlike standard imidazolium salts, the presence of the C4-aldehyde group provides a versatile "chemical handle" for further derivatization.

These protocols are designed for researchers in drug development and catalysis . The resulting functionalized ionic liquids (FILs) serve as excellent vectors for drug conjugation (via Schiff base formation), metal scavenging agents, or phase-transfer catalysts.

Key Advantages of this Precursor

-

Dual Functionality: Possesses both an ionic core (after quaternization) and a reactive electrophilic center (-CHO).

-

Tunability: The aldehyde allows for the attachment of amine-bearing pharmacophores (e.g., isoniazid, sulfonamides) or oxidation to carboxylic acids for zwitterionic character.

-

Solubility Control: The butyl chain provides baseline lipophilicity, which can be fine-tuned via anion exchange.

Chemical Logic & Synthetic Strategy

The synthesis follows a modular "Core-First, Function-Second" approach to maintain the ionic liquid character throughout the modification process.

-

Quaternization (Step 1): The N3 nitrogen is alkylated to form the imidazolium cation. Note: The electron-withdrawing aldehyde group at C4 reduces the nucleophilicity of N3, requiring optimized thermal conditions compared to simple alkylimidazoles.

-

Anion Metathesis (Step 2): The halide anion is exchanged for a non-coordinating anion (e.g.,

, -

Functionalization (Step 3): The aldehyde is reacted with a primary amine to form an ionic liquid-tagged Schiff base.

Workflow Visualization

Figure 1: Modular synthetic pathway for generating functionalized ionic liquids from the aldehyde precursor.

Detailed Experimental Protocols

Safety Pre-Check

-

Alkyl Halides (Methyl Iodide/Butyl Bromide): Potent alkylating agents. Use in a fume hood.

-

Solvents: Acetonitrile and methanol are toxic and flammable.

-

Waste: Halogenated waste disposal required.

Protocol A: Synthesis of the Ionic Core (Quaternization)

Target: 1-butyl-3-methylimidazolium-4-carbaldehyde iodide [BMIm-4-CHO][I]

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Dissolve 1-butyl-1H-imidazole-4-carbaldehyde (10 mmol, 1.52 g) in anhydrous acetonitrile (20 mL).

-

Expert Tip: Ensure the acetonitrile is dry. Water competes as a nucleophile and can hydrate the aldehyde.

-

-

Alkylation: Add Methyl Iodide (12 mmol, 0.75 mL) dropwise via syringe at room temperature.

-

Note: A slight excess (1.2 eq) ensures complete conversion of the slower-reacting aldehyde-substituted imidazole.

-

-

Reaction: Heat the mixture to a gentle reflux (

) for 24 hours.-

Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The starting material (

) should disappear, replaced by a baseline spot (ionic species).

-

-

Work-up:

-

Cool to room temperature.

-

Remove solvent under reduced pressure (Rotavap).

-

Washing: The resulting viscous oil/gum should be washed with Diethyl Ether (

) to remove unreacted alkyl halide and starting material. -

Drying: Dry under high vacuum (

) at

-

-

Yield: Expect 90-95% of a yellow-orange viscous liquid or low-melting solid.

Protocol B: Anion Metathesis (Hydrophobic Tuning)

Target: 1-butyl-3-methylimidazolium-4-carbaldehyde hexafluorophosphate [BMIm-4-CHO][

-

Dissolution: Dissolve the iodide salt from Protocol A (5 mmol) in Distilled Water (10 mL).

-

Exchange: Add a solution of Potassium Hexafluorophosphate (

) (5.5 mmol) in water (5 mL) dropwise with vigorous stirring. -

Phase Separation: The hydrophobic [

] salt will precipitate or form a separate oily bottom layer immediately. -

Purification:

-

Decant the aqueous upper layer (containing KI).

-

Wash the IL layer with water (

) until the washings are halide-free (test with -

Extract into Dichloromethane (DCM) if separation is difficult, then dry organic layer over

.

-

-

Isolation: Remove DCM under vacuum to yield the hydrophobic IL.

Protocol C: Functionalization via Schiff Base Condensation

Target: Drug-Conjugated Ionic Liquid (e.g., with Isoniazid or Aniline derivatives)

This step is critical for drug delivery applications. The ionic liquid acts as a soluble carrier for the amine drug.

-

Reactants: In a 50 mL flask, mix the [BMIm-4-CHO][

] (2 mmol) and the target Primary Amine (2 mmol) (e.g., Isoniazid, Phenylamine) in Ethanol (10 mL). -

Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalyst).

-

Conditions: Reflux for 4–6 hours.

-

Validation: The formation of the imine bond is often accompanied by a color change (deepening yellow/orange).

-

-

Work-up:

-

Evaporate ethanol under vacuum.[1]

-

Washing: Wash the residue with Ether to remove unreacted amine (if the amine is ether-soluble). If the amine is not ether-soluble, recrystallization from cold ethanol/ethyl acetate is recommended.

-

-

Drying: Vacuum dry for 12 hours.

Characterization & Validation

To ensure scientific integrity, the following data points must be verified.

NMR Validation (Self-Validating System)

The success of the reaction is confirmed by tracking the shift of the C2 proton and the Aldehyde proton.

| Proton Environment | Starting Material ( | Product (IL Cation) ( | Diagnostic Change |

| Aldehyde (-CHO) | ~9.6 - 9.8 (s) | ~9.9 - 10.1 (s) | Slight downfield shift due to cationic charge. |

| C2-H (N-CH-N) | ~7.6 - 7.8 (s) | 9.2 - 9.5 (s) | Major downfield shift. This confirms quaternization. |

| N-CH3 | N/A | ~3.9 - 4.0 (s) | Appearance of new singlet confirms methylation. |

| Imine (-CH=N-) | N/A | ~8.4 - 8.6 (s) | (For Protocol C) Disappearance of CHO, appearance of imine. |

Mechanism of Functionalization

The aldehyde acts as an electrophile. The cationic nature of the imidazole ring exerts an electron-withdrawing effect (Inductive effect,

Figure 2: Mechanism of Schiff base formation on the ionic liquid core.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete Quaternization | The aldehyde deactivates the ring. Increase reaction time to 48h or use a sealed tube at |

| Product is a Dark Gum | Impurities / Oxidation | Wash thoroughly with diethyl ether. Ensure starting aldehyde was not oxidized to acid prior to use. |

| No Phase Separation (Step 2) | Wrong Anion / Concentration | Ensure |

| Reversion of Schiff Base | Hydrolysis | Schiff bases are hydrolytically unstable in acidic water. Store FILs in a desiccator. |

References

-

Synthesis of Functionalized Ionic Liquids

-

Aldehyde-Tagged Ionic Liquids & Schiff Bases

-

Biological Applications (Drug Conjugates)

-

General Quaternization Protocols

- Title: 1-Butylimidazole derived ionic liquids: Synthesis, characterization and their evalu

- Source: ResearchG

-

URL:[Link]

Sources

Application Note & Protocols: Selective Oxidation of 1-Butyl-1H-imidazole-4-methanol

Introduction

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, imidazole-4-carbaldehydes are highly valuable intermediates, serving as versatile building blocks for a wide array of biologically active molecules and functional materials.[1][2] Specifically, 1-butyl-1H-imidazole-4-carbaldehyde is a precursor for synthesizing compounds with applications ranging from oncology to infectious diseases.[1]

The conversion of a primary alcohol, such as 1-butyl-1H-imidazole-4-methanol, to its corresponding aldehyde presents a significant synthetic challenge. The primary goal is to achieve high selectivity and yield while preventing over-oxidation to the non-productive carboxylic acid.[3][4] Furthermore, the imidazole nucleus, while aromatic, contains nucleophilic nitrogen atoms that can complicate reactions with harsh oxidizing agents. This application note provides a detailed guide for researchers, outlining two robust and field-proven protocols for the selective oxidation of 1-butyl-1H-imidazole-4-methanol, explaining the causality behind the choice of reagents and conditions.

Pillar 1: The Strategic Choice of Oxidant

The success of this transformation hinges on selecting an oxidant with the appropriate reactivity profile—potent enough to oxidize the primary alcohol but mild enough to preserve the aldehyde and the imidazole ring.

-

Manganese Dioxide (MnO₂): This is a classic and highly effective reagent for the oxidation of allylic, benzylic, and heterocyclic alcohols.[5][6] As a heterogeneous oxidant, the reaction occurs on the surface of the MnO₂ particles, a process believed to involve radical intermediates.[7] Its key advantage is its exceptional chemoselectivity; it typically does not oxidize simple aliphatic alcohols or over-oxidize aldehydes, making it ideal for this substrate.[5][7] The primary consideration is the need for activated MnO₂ and often a large stoichiometric excess to drive the reaction to completion.[7]

-

Dess-Martin Periodinane (DMP): A hypervalent iodine(V) reagent, DMP has become a workhorse in modern organic synthesis for the mild and selective oxidation of alcohols.[8][9] It operates under neutral, aprotic conditions at room temperature, which is highly advantageous for sensitive substrates.[8][10] The reaction is homogeneous, often leading to faster reaction times and easier monitoring compared to heterogeneous systems.[10] A key byproduct is acetic acid, which may require buffering in the presence of acid-labile functional groups.[9]

-

Alternative Methods Considered:

-

Swern Oxidation: While effective and mild, it requires cryogenic temperatures (typically -78 °C) and generates the notoriously malodorous dimethyl sulfide as a byproduct, posing practical and environmental challenges.[4][11][12]

-

TEMPO-based Systems: These catalytic, "greener" alternatives are powerful but can require extensive optimization of the catalyst, co-oxidant, and pH to prevent over-oxidation, particularly with electron-rich heterocyclic aldehydes.[13][14][15]

-

Chromium Reagents (e.g., PCC, PDC): These are largely avoided in contemporary drug development due to the high toxicity and disposal issues associated with chromium waste.[9]

-

Based on this analysis, this guide will detail protocols for Manganese Dioxide and Dess-Martin Periodinane oxidations, providing researchers with two reliable and distinct methodologies.

Pillar 2: Experimental Protocols & Causality

Protocol 1: Activated Manganese Dioxide (MnO₂) Oxidation

This protocol leverages the high chemoselectivity of a heterogeneous oxidant. It is particularly useful for scales where the filtration of the solid reagent is manageable.

Principle of Method The oxidation is a surface-mediated reaction where the alcohol adsorbs onto the activated manganese dioxide. The reaction proceeds, and the resulting aldehyde desorbs back into the solvent. The spent MnO₂ (reduced to lower oxidation states like Mn₂O₃ or MnO) is then simply filtered away. A key determinant of success is the activity of the MnO₂, which can vary between suppliers and batches; therefore, using a reliable source of activated MnO₂ is critical.[7]

Materials and Reagents

| Reagent | Formula | MW | CAS No. | Notes |

|---|---|---|---|---|

| 1-Butyl-1H-imidazole-4-methanol | C₈H₁₄N₂O | 154.21 | 83783-50-8 | Substrate |

| Activated Manganese Dioxide | MnO₂ | 86.94 | 1313-13-9 | Oxidant, >85% active |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, reaction solvent |

| Celite® (Diatomaceous Earth) | N/A | N/A | 61790-53-2 | Filtration aid |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

Experimental Workflow Diagram

Caption: General workflow for MnO₂ oxidation.

Step-by-Step Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-butyl-1H-imidazole-4-methanol (1.0 g, 6.48 mmol). Dissolve the substrate in 65 mL of anhydrous dichloromethane (DCM) to create a 0.1 M solution.

-

Addition of Oxidant: To the stirring solution, add activated manganese dioxide (5.63 g, 64.8 mmol, 10 equivalents). Causality Note: A large excess of MnO₂ is used to ensure a sufficient number of active sites are available on the solid surface to drive the heterogeneous reaction to completion.

-

Reaction: Vigorously stir the resulting black suspension at room temperature (20-25 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The disappearance of the starting material spot (alcohol) and the appearance of a new, less polar spot (aldehyde) indicates reaction progression. The reaction can be slow, often requiring 24 to 48 hours.

-

Work-up: Upon completion, set up a filtration apparatus using a Büchner funnel with a pad of Celite® (approx. 1-2 cm thick) over a piece of filter paper.

-

Isolation: Filter the reaction mixture through the Celite® pad to remove the MnO₂ and its byproducts. Wash the black filter cake thoroughly with several portions of DCM (total of 50-100 mL) to ensure all the product is recovered. Causality Note: Celite® prevents the fine MnO₂ particles from clogging the filter paper and ensures efficient separation.

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

-

Purification: Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 1-butyl-1H-imidazole-4-carbaldehyde.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol offers a homogeneous, rapid, and mild alternative, often with a simpler work-up for small to medium-scale reactions.

Principle of Method The alcohol substrate first displaces an acetate ligand on the hypervalent iodine center of the DMP. A base (in this case, the imidazole substrate itself or trace water can facilitate) abstracts the proton from the hydroxyl group. This is followed by an intramolecular reductive elimination, where the iodine(V) is reduced to an iodine(III) species, releasing the aldehyde product and acetic acid.[9]

Materials and Reagents

| Reagent | Formula | MW | CAS No. | Notes |

|---|---|---|---|---|

| 1-Butyl-1H-imidazole-4-methanol | C₈H₁₄N₂O | 154.21 | 83783-50-8 | Substrate |

| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | 87413-09-0 | Oxidant |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, reaction solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution for quench |

| Saturated Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 7772-98-7 | Aqueous solution for quench |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

Safety Precautions Dess-Martin Periodinane is a potentially explosive compound, particularly when subjected to shock or heat.[16] Handle with care, avoid grinding, and store appropriately. The reaction should be conducted in a well-ventilated fume hood.

Step-by-Step Protocol

-

Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 1-butyl-1H-imidazole-4-methanol (1.0 g, 6.48 mmol) in 65 mL of anhydrous DCM.

-

Addition of Oxidant: Add Dess-Martin Periodinane (3.3 g, 7.78 mmol, 1.2 equivalents) to the solution in one portion at room temperature (20-25 °C). Causality Note: A slight excess (1.1-1.5 eq) of DMP is typically sufficient for complete conversion in a homogeneous reaction.

-

Reaction: Stir the mixture at room temperature. The reaction is usually rapid, often complete within 1-3 hours.

-

Monitoring: Monitor the reaction by TLC (10% Methanol in DCM) for the complete consumption of the starting alcohol.

-

Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality Note: The NaHCO₃ neutralizes the acetic acid byproduct, while the Na₂S₂O₃ reduces the unreacted DMP and the iodine-containing byproducts to more water-soluble species, simplifying the extraction.

-

Extraction: Shake the funnel vigorously for 1-2 minutes until the organic layer is clear. Separate the layers and extract the aqueous phase two more times with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue via silica gel column chromatography as described in Protocol 1.

Pillar 3: Data Summary & Validation

Comparative Overview of Protocols

| Parameter | Protocol 1: MnO₂ Oxidation | Protocol 2: DMP Oxidation |

|---|---|---|

| Oxidant | Activated Manganese Dioxide | Dess-Martin Periodinane |

| Stoichiometry | 5 - 15 equivalents | 1.1 - 1.5 equivalents |

| Solvent | Dichloromethane, Chloroform | Dichloromethane |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 24 - 48 hours | 1 - 3 hours |

| Work-up | Heterogeneous (Filtration) | Homogeneous (Quench & Extraction) |

| Typical Yield | 70 - 90% | 85 - 95% |

| Pros | Highly chemoselective, inexpensive reagent, simple filtration work-up. | Fast reaction, mild conditions, high yields, predictable stoichiometry. |

| Cons | Slow, requires large excess of reagent, activity can be variable. | Reagent is expensive and potentially explosive, requires aqueous work-up. |

Product Characterization and Storage The final product, 1-butyl-1H-imidazole-4-carbaldehyde, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The compound can be sensitive to air and light and may slowly oxidize or polymerize over time.[1] For long-term stability, it is recommended to store the purified aldehyde under an inert atmosphere (nitrogen or argon) at low temperatures (2–8°C).[2]

Troubleshooting Insights

-

Issue: Incomplete reaction with MnO₂.

-

Cause & Solution: The MnO₂ may not be sufficiently "activated." Use a fresh batch from a reliable supplier or activate it by heating azeotropically with toluene. Increase the stoichiometric excess and ensure vigorous stirring to maximize surface contact.

-

-

Issue: Low yield with DMP.

-

Cause & Solution: The DMP may have degraded due to moisture. Use fresh DMP from a sealed container. Ensure the reaction solvent (DCM) is anhydrous.

-

-

Issue: Side product formation (e.g., over-oxidation).

-

Cause & Solution: While unlikely with these methods, if over-oxidation to the carboxylic acid is observed, it suggests a reactive impurity or excessively long reaction times. Re-purify starting materials and monitor the reaction closely, stopping it as soon as the starting material is consumed.

-

-

Issue: Difficulty in Purification.

-

Cause & Solution: Imidazole-containing compounds can streak on silica gel. Pre-treating the silica with triethylamine (e.g., by adding 0.5-1% triethylamine to the eluent) can neutralize acidic sites on the silica gel, leading to sharper peaks and better separation.[17]

-

References

-

Maccioni, E., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Papadopoulos, A., et al. (n.d.). OXIDATIONS WITH MANGANESE DIOXIDE. AUB ScholarWorks. Available at: [Link]

-

Boekman, R. K., et al. (1998). The Dess-Martin Periodinane. Organic Syntheses. Available at: [Link]

- Anelli, P. L., et al. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry.

- Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.

-

MSN Chemical. (n.d.). Imidazole-4-Carboxaldehyde from China manufacturer. Available at: [Link]

-

Protheragen. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Available at: [Link]

-

Wang, T., et al. (2024). Heterogeneous solvent-metal-free aerobic oxidation of alcohol under ambient conditions catalyzed by TEMPO-functionalized porous poly(ionic liquid)s. RSC Advances. Available at: [Link]

-

Wikipedia. (n.d.). Dess–Martin oxidation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]

-

Capot Chemical. (2015). MSDS of 1H-imidazole-4-carbaldehyde. Available at: [Link]

- Einhorn, J., et al. (1995). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry.

- Le-Masurier, P. J., et al. (2023). Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones. RSC Advances.

- Mohammadpoor-Baltork, I., et al. (2005). Oxidation of primary alcohols to aldehydes by K2S2O8/activated charcoal system. Journal of Chemical Research.

- Kundu, S., et al. (2025). Tuning Reactivity in Cu/TEMPO Catalyzed Alcohol Oxidation Reactions. Chemistry – A European Journal.

- Rieger, C. G., et al. (2017). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. European Journal of Organic Chemistry.

-

Wikipedia. (n.d.). Swern oxidation. Available at: [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Available at: [Link]

- De La Cruz, J. N. (n.d.).

- Collins, J. C. (n.d.). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. ACS Omega.

- Shirini, F., et al. (2010). A mild and efficient method for oxidation of alcohols in ionic liquid media. Journal of the Serbian Chemical Society.

-

Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Swern Oxidation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

- Google Patents. (n.d.). Method for preparing imidazole aldehyde.

- Butler, R. N., et al. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules.

-

MDPI. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Available at: [Link]

-

Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Manganese Dioxide, MnO2. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Available at: [Link]

Sources

- 1. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Imidazole-4-Carboxaldehyde from China manufacturer - MSN Chemical [msnchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 6. Manganese(IV) oxide [organic-chemistry.org]

- 7. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 8. Dess–Martin Periodinane [sigmaaldrich.cn]

- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 10. Dess-Martin Oxidation [organic-chemistry.org]

- 11. Swern oxidation - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. BJOC - Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations [beilstein-journals.org]

- 14. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 15. d-nb.info [d-nb.info]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

Troubleshooting & Optimization